
10-Methyl-1-nitroacridin-9(10H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-1-nitroacridin-9(10H)-imine is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as anticancer and antimicrobial agents. This compound is characterized by the presence of a nitro group and a methyl group attached to the acridine core, which significantly influences its chemical properties and reactivity.
Preparation Methods
The synthesis of 10-Methyl-1-nitroacridin-9(10H)-imine typically involves the nitration of 10-methylacridin-9(10H)-one followed by the reduction of the nitro group to an imine. The reaction conditions often require the use of strong acids and reducing agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
10-Methyl-1-nitroacridin-9(10H)-imine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation states.
Reduction: The nitro group can be reduced to an amine or imine under suitable conditions.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the acridine core.
Common reagents used in these reactions include strong acids, bases, and reducing agents such as hydrogen gas in the presence of a catalyst. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
10-Methyl-1-nitroacridin-9(10H)-imine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, particularly in the treatment of cancer and bacterial infections.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-Methyl-1-nitroacridin-9(10H)-imine involves its interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can cause DNA damage, leading to cell death. The compound may also inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
10-Methyl-1-nitroacridin-9(10H)-imine can be compared with other acridine derivatives such as:
4-Chloro-10-methyl-1-nitroacridin-9(10H)-one: Similar in structure but with a chloro group, which may alter its reactivity and biological activity.
10-Methylacridin-9(10H)-one: Lacks the nitro group, resulting in different chemical properties and applications.
1-Nitro-4-aminoethylamine-9-alkylthioacridines: Promising lead molecules for antimicrobial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
89076-54-0 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
10-methyl-1-nitroacridin-9-imine |
InChI |
InChI=1S/C14H11N3O2/c1-16-10-6-3-2-5-9(10)14(15)13-11(16)7-4-8-12(13)17(18)19/h2-8,15H,1H3 |
InChI Key |
IBRBXOHVGHAHHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


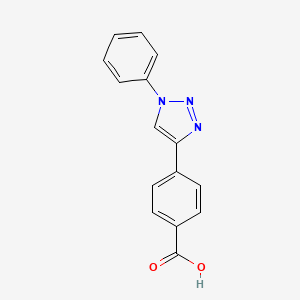
![6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B14129448.png)
![2-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenylpyrimidine](/img/structure/B14129454.png)
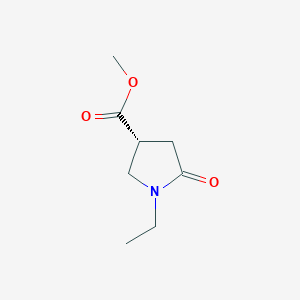
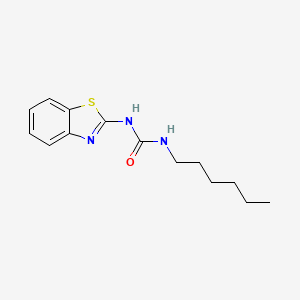
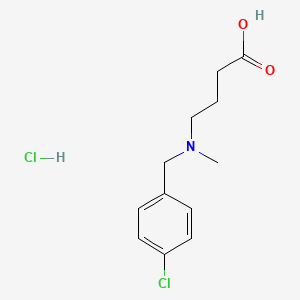
![3-(tert-Butyl)-2'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B14129481.png)
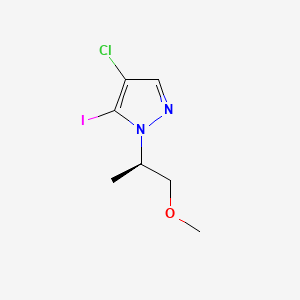
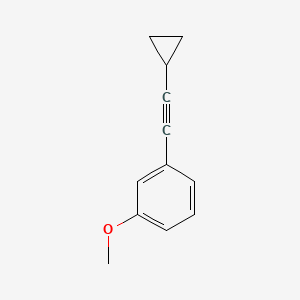

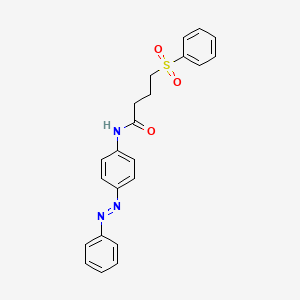
![2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide](/img/structure/B14129520.png)
![6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129528.png)

